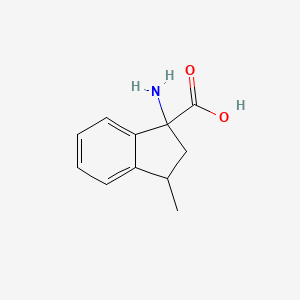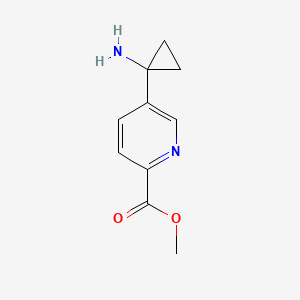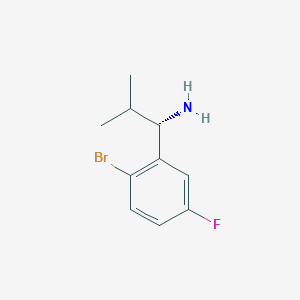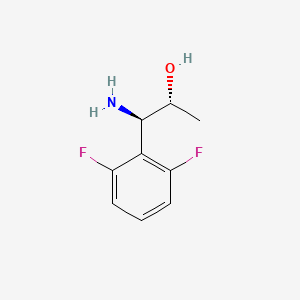![molecular formula C9H9BrClN3 B13055169 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine: is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. It is characterized by the presence of bromine, chlorine, and three methyl groups attached to the pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the bromination and chlorination of a pyrrolopyrimidine precursor. One common method involves the following steps :
Starting Material: 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Bromination: The starting material is dissolved in a suitable solvent such as chloroform, and N-bromosuccinimide is added. The mixture is refluxed for a specific period to achieve bromination.
Methylation: The brominated product is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution with an amine can yield an aminopyrrolopyrimidine derivative .
Applications De Recherche Scientifique
5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the structure-activity relationships of pyrrolopyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the bromine and methyl groups.
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the methyl groups.
Uniqueness
The presence of bromine, chlorine, and three methyl groups in 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine imparts unique chemical properties, making it a valuable intermediate in the synthesis of bioactive molecules. Its specific substitution pattern can influence its reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H9BrClN3 |
|---|---|
Poids moléculaire |
274.54 g/mol |
Nom IUPAC |
5-bromo-4-chloro-2,6,7-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H9BrClN3/c1-4-7(10)6-8(11)12-5(2)13-9(6)14(4)3/h1-3H3 |
Clé InChI |
FHTAQAJELFCHFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1C)N=C(N=C2Cl)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopropyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13055091.png)


![7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13055108.png)
![4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one](/img/structure/B13055114.png)



![2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)


![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
